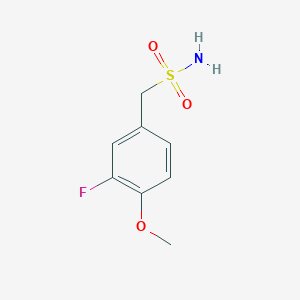

3-Fluoro-4-methoxyphenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxyphenylmethanesulfonamide is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 . It is a derivative of sulfonamide, a group of compounds known for their antimicrobial properties .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxyphenylmethanesulfonamide can be represented by the SMILES stringCS(=O)(=O)c1ccc(cc1F)OC . This represents the arrangement of atoms and their bonds. For a detailed 3D structure, specialized software or databases would be required. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxyphenylmethanesulfonamide, such as melting point, boiling point, and density, are not available in the search results . For detailed properties, it’s recommended to refer to specialized chemical databases.Scientific Research Applications

Medicinal Chemistry and Drug Discovery

3-Fluoro-4-methoxyphenylmethanesulfonamide serves as a valuable building block in medicinal chemistry. Researchers explore its potential as an intermediate in the preparation of active pharmaceutical ingredients (APIs). Notably, it has been investigated for the treatment of Alzheimer’s disease. The compound’s fluorinated moiety enables nucleophilic aromatic substitution, expanding its synthetic versatility .

Esterification Reactions

Through Fischer esterification, 3-Fluoro-4-methoxybenzenesulfonamide can form esters. These esters may incorporate ligustrazine-like structures, which could have therapeutic implications. Ligustrazine derivatives are of interest due to their potential neuroprotective effects and relevance to neurodegenerative diseases .

Friedel-Crafts Acylation

By transforming 3-Fluoro-4-methoxybenzenesulfonamide into benzoyl chloride using thionyl chloride, researchers create a platform for Friedel-Crafts acylation reactions. This reaction pathway allows the introduction of various substituents onto the aromatic ring, potentially leading to novel compounds with diverse biological activities .

Antimicrobial Applications

The compound can be modified into a hydrazide derivative. This hydrazide is then employed in the synthesis of oxadiazoles, which have demonstrated antimicrobial properties. Researchers investigate these derivatives as potential agents against bacterial and fungal infections .

Tuberculosis Research

While not directly related to 3-Fluoro-4-methoxybenzenesulfonamide, studies on dialkoxypyridine analogues have shown promise in treating tuberculosis. These analogues, which share structural features with our compound, exhibit potent antituberculosis activity .

Inhibition of Venezuelan Equine Encephalitis Virus

Although not yet directly tested, the compound’s structural features suggest potential antiviral activity. Researchers have explored dibenzylamines as inhibitors of the Venezuelan equine encephalitis virus, and similar investigations could be extended to 3-Fluoro-4-methoxybenzenesulfonamide .

properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPFPHVWGZWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxyphenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)